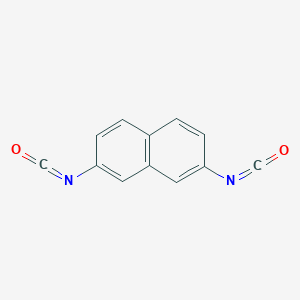
2,7-Diisocyanatonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diisocyanatonaphthalene (2,7-DICN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a highly reactive compound that is widely used in scientific research, particularly in the field of organic chemistry. 2,7-DICN is known for its ability to react with various organic compounds, making it a valuable tool for synthesizing complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,7-Diisocyanatonaphthalene involves its ability to react with various organic compounds, particularly those containing amino or hydroxyl groups. The reaction proceeds through the formation of a urethane or urea linkage, depending on the nature of the reactant. The resulting product is a complex organic molecule that can be used for a variety of applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,7-Diisocyanatonaphthalene. However, studies have shown that it may have toxic effects on the liver and kidneys, particularly in high doses. Therefore, caution should be exercised when handling this compound in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,7-Diisocyanatonaphthalene in lab experiments is its ability to react with various organic compounds, making it a valuable tool for synthesizing complex organic molecules. However, its highly reactive nature also poses a risk, as it can react with unintended compounds and cause unwanted side reactions. Therefore, careful handling and proper safety measures should be taken when using this compound in the laboratory.
Orientations Futures
There are several future directions for the use of 2,7-Diisocyanatonaphthalene in scientific research. One potential area of application is in the development of new materials for use in various industries. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in relation to its potential toxic effects. Finally, new synthetic methods for 2,7-Diisocyanatonaphthalene may be developed to improve its efficiency and reduce its environmental impact.
Conclusion:
In conclusion, 2,7-Diisocyanatonaphthalene is a highly reactive compound that is widely used in scientific research for organic synthesis. Its ability to react with various organic compounds makes it a valuable tool for synthesizing complex organic molecules. However, caution should be exercised when handling this compound due to its potential toxic effects. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop new synthetic methods and applications.
Méthodes De Synthèse
The synthesis of 2,7-Diisocyanatonaphthalene involves the reaction of naphthalene with phosgene in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of 2,7-Diisocyanatonaphthalene. The synthesis process is highly efficient and can yield high amounts of the compound.
Applications De Recherche Scientifique
2,7-Diisocyanatonaphthalene is widely used in scientific research as a reagent for organic synthesis. It is particularly useful for the synthesis of complex organic molecules such as polymers, dyes, and pharmaceuticals. 2,7-Diisocyanatonaphthalene is also used in the development of new materials such as coatings, adhesives, and sealants.
Propriétés
Numéro CAS |
14353-01-6 |
|---|---|
Nom du produit |
2,7-Diisocyanatonaphthalene |
Formule moléculaire |
C12H6N2O2 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2,7-diisocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-2-4-12(14-8-16)6-10(9)5-11/h1-6H |
Clé InChI |
JISQNPXRCGHKHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O |
Synonymes |
2,7-Naphthalenediyldiisocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



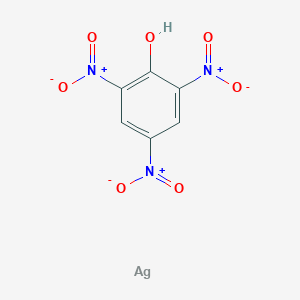
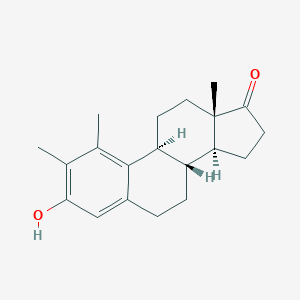
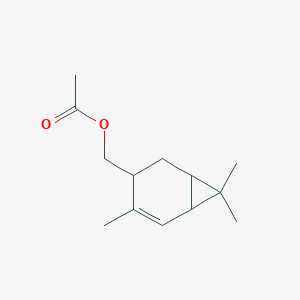

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
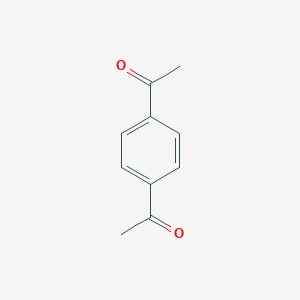

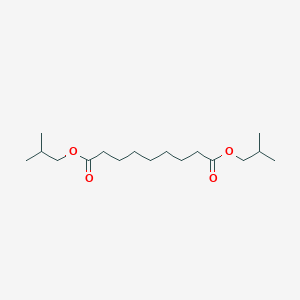

![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)

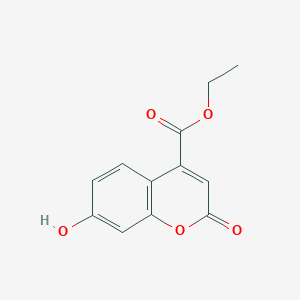
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)